1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Description
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a heterocyclic compound characterized by a pyrrolidone ring substituted with a cyclohexyl group at the 1-position and a reactive carbonyl chloride moiety at the 3-position. Its molecular formula is C₁₁H₁₆ClNO₂, with a molar mass of 237.70 g/mol (derived from structural analogs in and ). This compound is primarily utilized as an intermediate in pharmaceutical and fine chemical synthesis, particularly in acylations or nucleophilic substitution reactions due to its electrophilic carbonyl chloride group .
Properties
IUPAC Name |
1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIATYLCSWNRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride Method
The most commonly reported method for preparing this compound involves treating the corresponding carboxylic acid with oxalyl chloride. This method is favored for its efficiency and relatively mild reaction conditions.
- Procedure : The 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is dissolved in anhydrous solvent (commonly dichloromethane or chloroform). Oxalyl chloride is added dropwise, often in the presence of a catalytic amount of dimethylformamide (DMF) to activate the reagent. The reaction mixture is stirred at room temperature or slightly elevated temperature until gas evolution ceases, indicating completion.
- Advantages : High conversion rates, good yields (often above 80%), and straightforward work-up.
- Research Data : In a study focusing on pyrrolidine carboxamide synthesis, the oxalyl chloride method was found superior for preparing acid chlorides from pyrrolidine acids, yielding the desired acid chloride in high purity and facilitating subsequent amide coupling reactions.
Thionyl Chloride Method
Thionyl chloride is another chlorinating agent used to convert carboxylic acids to acid chlorides.
- Procedure : The acid is refluxed with thionyl chloride, often with catalytic DMF, until the reaction is complete. Excess thionyl chloride is removed under reduced pressure.
- Considerations : This method can sometimes lead to side reactions or decomposition, especially with sensitive substrates. It requires careful control of reaction temperature.
- Usage : While effective, it is less favored compared to oxalyl chloride for this particular compound due to potential side reactions.
Use of Peptide Coupling Reagents to Generate Acid Chloride In Situ
In some synthetic routes, acid chlorides are generated in situ using peptide coupling reagents such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI). This method avoids isolation of the acid chloride and directly facilitates amide bond formation.
- Procedure : The carboxylic acid is treated with TCFH and NMI in an appropriate solvent, generating the acid chloride intermediate, which is then immediately reacted with amines.
- Research Findings : This approach was successfully applied to synthesize analogues of this compound derivatives, achieving yields between 33% and 88% depending on the substrate and reaction conditions.
Reaction Conditions and Solvent Purification
- Solvents such as dichloromethane, chloroform, and diethyl ether are typically purified prior to use to avoid moisture, which can hydrolyze acid chlorides.
- Purification systems like MB SPS-800 solvent purification apparatus are employed to ensure anhydrous conditions.
Summary of Preparation Data
Analytical Characterization
- The acid chlorides prepared are typically characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
- Purity is confirmed by HPLC analysis, often exceeding 95% purity.
- These data confirm the successful conversion of the carboxylic acid to the acid chloride functional group without significant side products.
Research Findings and Recommendations
- The oxalyl chloride method is generally preferred for synthesizing this compound due to its efficiency and cleaner reaction profile.
- The in situ generation of acid chloride using peptide coupling reagents is advantageous for one-pot syntheses where isolation of the acid chloride is impractical.
- Solvent purity and moisture exclusion are critical for successful preparation and stability of the acid chloride.
- Researchers should consider substrate sensitivity and downstream applications when selecting the preparation method.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride can be achieved through various chemical pathways, often involving the modification of pyrrolidine derivatives. The compound serves as a precursor for synthesizing other bioactive molecules, particularly in the development of pharmaceuticals that target specific biological pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) have been reported in the range of 32 to 64 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This property positions it as a potential candidate for further research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antiarrhythmic Activity
In animal models, this compound has shown promise as an antiarrhythmic agent. It was tested on mice with induced arrhythmias and demonstrated the ability to stabilize heart rhythm disturbances effectively .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against common pathogens. The results indicated moderate potency compared to standard antibiotics, highlighting its potential use in developing new antimicrobial agents .
Case Study 2: Neuroprotection in Models of Oxidative Stress
In controlled experiments using neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death (up to 50% compared to untreated controls). This suggests a protective mechanism that warrants further investigation into its application for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various biochemical assays and synthetic applications.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The carbonyl chloride group is highly electrophilic, enabling efficient acylation reactions. In contrast, carboxylic acid derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) require activation (e.g., via esterification) for similar reactivity .
Biological Activity
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a pyrrolidine ring, which is further substituted with a carbonyl chloride functional group. This unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to the formation of bioactive derivatives.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its ability to inhibit the enoyl acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid elongation cycle of Mycobacterium tuberculosis. Compounds structurally related to this compound have shown promising inhibitory effects against InhA, highlighting its potential in developing new antituberculosis agents .
Table 1: Inhibition Potency of Related Compounds
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | InhA |
| Pyrrolidine Carboxamide A | 0.89 | InhA |
| Pyrrolidine Carboxamide B | 5.55 | InhA |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have demonstrated that derivatives of pyrrolidine carboxamides exhibit structure-dependent antimicrobial activity against various Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile. Notably, some derivatives showed activity against vancomycin-intermediate strains of S. aureus, indicating potential for treating resistant infections .
Table 2: Antimicrobial Activity Against Gram-positive Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound derivative A | S. aureus | 16 µg/mL |
| This compound derivative B | C. difficile | 32 µg/mL |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, it may bind to the active site of target enzymes like InhA, blocking substrate access and inhibiting enzymatic activity. This binding often involves hydrogen bonding interactions that stabilize the compound within the enzyme's active site .
Case Studies
Case Study 1: Antituberculosis Activity
A study focusing on the inhibition of InhA by pyrrolidine carboxamides revealed that compounds with specific substitutions on the aromatic ring significantly enhanced potency. The optimization process led to compounds exhibiting over a 160-fold increase in inhibitory activity compared to initial hits .
Case Study 2: Antimicrobial Resistance
Another investigation assessed the efficacy of various derivatives against multidrug-resistant pathogens. The results indicated that certain substitutions could improve antimicrobial activity while maintaining low cytotoxicity in human cell lines, making them viable candidates for further drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, and how are intermediates purified?
- Methodology : The compound is typically synthesized via coupling reactions between cyclohexylamine derivatives and activated carbonyl intermediates. Key steps include:
- Step 1 : Cyclization of pyrrolidinone precursors using chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
- Critical Note : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) to avoid over-chlorination byproducts.
Q. How is structural characterization performed for this compound and its derivatives?
- Analytical Workflow :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL-2018) for refining crystal structures derived from single-crystal diffraction data .
- Spectroscopy : Confirm carbonyl (C=O) and acyl chloride (COCl) groups via FT-IR (peaks at ~1750 cm⁻¹ and ~1800 cm⁻¹, respectively). ¹H/¹³C NMR resolves cyclohexyl protons (δ ~1.2–1.8 ppm) and pyrrolidinone carbons (δ ~170–175 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of 5-oxopyrrolidine derivatives?
- Mechanistic Insight : Diastereoselectivity in pyrrolidinone formation is influenced by steric hindrance and reaction kinetics. For example:
- Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry at the 3-position .
- Low-temperature conditions (−20°C) favor kinetically controlled products, while thermodynamic control at higher temperatures may alter selectivity .
Q. What strategies are used to resolve contradictions in bioactivity data across studies?
- Case Example : Conflicting antimicrobial activity results (e.g., MIC values) may arise from:
- Assay Variability : Differences in bacterial strains (e.g., methicillin-resistant S. aureus vs. E. coli) or culture media .
- Compound Stability : Hydrolysis of the acyl chloride group in aqueous assays (use DMSO stocks with <0.1% water) .
- Resolution : Normalize data using internal controls (e.g., ciprofloxacin) and replicate assays under standardized conditions .
Q. How can computational modeling predict reactivity of this compound in nucleophilic substitutions?
- Approach :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl chloride group .
- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
Methodological Challenges and Solutions
Q. What are the best practices for handling moisture-sensitive intermediates during synthesis?
- Protocol :
- Use Schlenk lines or gloveboxes (N₂/Ar atmosphere) for reactions involving acyl chlorides .
- Store intermediates under molecular sieves (3Å) in sealed vials at −20°C .
Q. How can bioactivity studies be optimized for 5-oxopyrrolidine derivatives?
- Experimental Design :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with multidrug-resistant pathogens (e.g., Candida auris) .
- Cytotoxicity Screening : Test against human cell lines (e.g., A549 lung cells) with MTT assays at 24–72 h exposure .
Tables
Table 1 : Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, 10H, cyclohexyl) | |
| ¹³C NMR (CDCl₃) | δ 172.3 (C=O), 58.1 (N–CH₂) | |
| HRMS (ESI) | [M+H]⁺ = 284.1054 (calc) |
Table 2 : Comparative Bioactivity of Derivatives
| Derivative | MIC (μg/mL) vs. S. aureus | IC₅₀ (μM) vs. A549 Cells | Reference |
|---|---|---|---|
| Parent Compound | 32 | >100 | |
| 3-Carboxamide | 8 | 45 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
